molecular formula C14H17IN2O B7972506 (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B7972506
M. Wt: 356.20 g/mol
InChI Key: CYCVHRPNSSGKQQ-VOTSOKGWSA-N
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Description

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is an organic compound that features an iodophenyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Formation of the piperazine intermediate: This step involves the alkylation of piperazine with a methylating agent.

    Coupling of intermediates: The final step involves the coupling of the iodophenyl and piperazine intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The iodophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-bromophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated, chlorinated, and fluorinated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, enhancing the compound’s potential efficacy in therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-iodophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O/c1-16-8-10-17(11-9-16)14(18)7-6-12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCVHRPNSSGKQQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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